molecular formula C26H23O4+ B12815998 2,4,6-Tris(4-methoxyphenyl)pyrylium

2,4,6-Tris(4-methoxyphenyl)pyrylium

Cat. No.: B12815998
M. Wt: 399.5 g/mol
InChI Key: CAVOMBYQSRVLNI-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-methoxyphenyl)pyrylium is a chemical compound known for its unique structure and properties. It is a member of the pyrylium family, characterized by a six-membered ring containing an oxygen atom. The compound is often used in various chemical reactions due to its ability to act as a catalyst and its photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-methoxyphenyl)pyrylium typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the pyrylium ring. The final product is often isolated as a tetrafluoroborate salt to enhance its stability .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(4-methoxyphenyl)pyrylium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxides, dihydropyrylium derivatives, and substituted pyrylium compounds .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-methoxyphenyl)pyrylium involves its ability to absorb light and undergo photo-induced electron transfer. This property makes it an effective catalyst in photochemical reactions. The compound interacts with molecular targets through electron transfer, leading to the formation of reactive intermediates that drive the chemical reactions .

Comparison with Similar Compounds

Comparison: 2,4,6-Tris(4-methoxyphenyl)pyrylium is unique due to its methoxy groups, which enhance its photochemical properties and stability. Compared to 2,4,6-Triphenylpyrylium, it has better solubility and reactivity in certain reactions. The presence of methoxy groups also makes it more effective as a photosensitizer compared to its fluorinated and tolyl counterparts .

Properties

Molecular Formula

C26H23O4+

Molecular Weight

399.5 g/mol

IUPAC Name

2,4,6-tris(4-methoxyphenyl)pyrylium

InChI

InChI=1S/C26H23O4/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20/h4-17H,1-3H3/q+1

InChI Key

CAVOMBYQSRVLNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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